cis-2,6-Dimethyl-piperidine hydrochloride
Description
cis-2,6-Dimethylpiperidine hydrochloride (CAS: 766-17-6) is a piperidine derivative with two methyl groups in the cis configuration at the 2- and 6-positions of the six-membered ring. Its molecular formula is C₇H₁₅N·HCl, with a molecular weight of 149.67 g/mol (calculated from C₇H₁₅N [113.20 g/mol] + HCl [36.46 g/mol]).
Key applications include its role in synthesizing zinc chloride complexes (e.g., cis-2,6-dimethylpiperidinium zinc(II) chloride) and derivatives like cis-2,6-dimethylpiperidin-4-one hydrochloride (CAS: 879007-42-8), which has been studied for its crystallographic properties.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,6R)-2,6-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXCVQZZVVOGO-UKMDXRBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045386 | |
| Record name | cis-Nanophine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5072-45-7 | |
| Record name | cis-Nanophine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Pathway
The predominant method for synthesizing cis-2,6-dimethylpiperidine involves the hydrogenation of 2,6-lutidine (2,6-dimethylpyridine). Under high-pressure hydrogen, the aromatic pyridine ring undergoes saturation to form piperidine, with the methyl groups at the 2- and 6-positions retaining their spatial orientation. The reaction proceeds via adsorption of 2,6-lutidine onto the catalyst surface, followed by sequential hydrogenation of the nitrogen-containing ring.
Composite Catalyst Systems
A critical innovation in the patent CN113264867A is the use of a ternary composite catalyst comprising palladium carbon (Pd/C), nickel powder, and metal iron acetate. The mass ratios of these components significantly influence reaction efficiency and stereoselectivity:
| Catalyst Component | Role in Reaction | Optimal Mass Ratio (Pd/C : Ni : Fe Acetate) |
|---|---|---|
| Palladium carbon | Primary hydrogenation catalyst | 1 : 0.05–0.1 : 0.05–0.08 |
| Nickel powder | Synergistic activity enhancer | - |
| Iron acetate | Stereochemical modifier | - |
For instance, a catalyst ratio of 1:0.05:0.05 yielded a cis-isomer content of 14.9%, while increasing iron acetate to 0.08 improved this to 15.3%. Nickel powder likely facilitates hydrogen dissociation, whereas iron acetate modulates electron density at the catalytic sites to favor cis-configuration retention.
Optimization of Reaction Parameters
Solvent and Substrate Ratios
The patent methodology employs distilled water as a solvent, with a 2,6-lutidine-to-water mass ratio of 1:0.4–0.6. Excess water improves catalyst dispersion but dilutes the reaction mixture, necessitating a balance between reaction rate and energy efficiency.
Post-Reaction Processing and Isolation
Crude Product Isolation
Post-hydrogenation, the reaction mixture is cooled to room temperature, and the crude 2,6-dimethylpiperidine is isolated via suction filtration. The supernatant is separated after settling, yielding a mixture of cis- and trans-isomers.
Stereochemical Analysis and Challenges
Gas Chromatography (GC) Quantification
Cis-trans isomer ratios were determined using GC with non-polar stationary phases. The patent reports cis-contents of 14.9–15.3%, indicating limited stereoselectivity. This modest selectivity underscores the challenge of achieving spatial control in saturated heterocycles.
Alternative Synthetic Routes
Alkylation of Piperidine
Industrial Scalability and Limitations
The patented method’s reliance on high-pressure hydrogenation poses engineering challenges, including reactor safety and catalyst recycling. Additionally, the low cis-selectivity necessitates costly chromatographic purification, rendering the process less viable for pharmaceutical-grade synthesis.
Chemical Reactions Analysis
Types of Reactions: cis-2,6-Dimethyl-piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.
Major Products Formed:
Oxidation: N-oxides of cis-Nanophine.
Reduction: 2,6-dimethylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Cis-2,6-Dimethyl-piperidine hydrochloride is primarily utilized as a reagent in organic synthesis. It plays a critical role in elimination reactions and nucleophilic substitution reactions due to the nucleophilic nature of the piperidine nitrogen. Its structure allows it to participate effectively in various synthetic pathways, making it a valuable tool for chemists.
Catalyst for Amines Preparation
The compound can also act as a catalyst in the preparation of aliphatic amines. This capability highlights its versatility and importance in synthesizing complex organic molecules.
Corrosion Inhibition
This compound has been identified as an effective corrosion inhibitor for iron when used in formulations containing hydrochloric acid. Its unique molecular structure allows it to form protective films on metal surfaces, significantly reducing corrosion rates. The effectiveness of this compound as an anti-corrosive agent has been demonstrated through empirical studies that quantify its performance against various corrosive environments.
Medicinal Chemistry
Pharmacological Properties
While specific biological activities of this compound are not extensively documented, related compounds within the piperidine family exhibit significant pharmacological properties. These include analgesic and anti-inflammatory activities, suggesting that this compound may also possess similar therapeutic potential.
Antiarrhythmic Activity
Research indicates that derivatives of cis-2,6-Dimethyl-piperidine are being explored for their antiarrhythmic properties. Studies have shown that compounds containing this structure can yield favorable profiles for treating cardiac arrhythmias. For instance, structure-activity relationship studies have identified the 2,6-dimethylpiperidine group as yielding compounds with superior antiarrhythmic profiles .
Table 1: Summary of Applications
Case Study: Antiarrhythmic Properties
A study evaluated a series of compounds derived from cis-2,6-Dimethyl-piperidine for their antiarrhythmic activity using a coronary ligated dog model. The results indicated that modifications to the piperidine structure could enhance efficacy while minimizing adverse effects such as tachycardia . This research underscores the potential of cis-2,6-Dimethyl-piperidine derivatives in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of cis-2,6-Dimethyl-piperidine hydrochloride involves its interaction with specific molecular targets. It is believed to act on the central nervous system by binding to certain receptors, potentially modulating pain perception and response. The exact pathways and molecular targets are still under investigation, but it is thought to involve opioid receptors.
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure : Features a diphenylmethoxy substituent at the 4-position of the piperidine ring.
- Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83 g/mol).
- Key Differences: Substituent Effects: The bulky diphenylmethoxy group enhances lipophilicity, making it suitable for receptor-targeted drug design, unlike the smaller methyl groups in cis-2,6-dimethylpiperidine hydrochloride.
(2S)-2,5-Diaminopentanamide Dihydrochloride
- Structure : A linear diamine with amide functionality, distinct from the cyclic piperidine structure.
- Molecular Formula : C₅H₁₃N₃O·2HCl (MW: 213.10 g/mol).
- Key Differences: Bioactivity: Primarily used in peptide synthesis; lacks the steric constraints of cyclic amines, limiting its utility in chiral catalysis. Safety Profile: Classified as non-hazardous under GHS, whereas cis-2,6-dimethylpiperidine hydrochloride may require precautions due to reactive HCl.
Pharmacological Comparison with Piperidine-Based Therapeutics
Amorolfine Hydrochloride
Biological Activity
- Molecular Formula : C₇H₁₅N·HCl
- Molecular Weight : 113.20 g/mol
- CAS Number : 766-17-6
- Purity : ≥99.0% (by GC, titration analysis)
- Boiling Point : 127 °C
- Flash Point : 12 °C
- Density : 0.82 g/cm³ at 20 °C
Biological Activity Overview
While specific biological activities of cis-2,6-Dimethyl-piperidine hydrochloride are not extensively documented, piperidine derivatives generally exhibit a range of biological activities:
- Analgesic Properties : Piperidine derivatives have been linked to pain relief mechanisms.
- Anti-inflammatory Effects : Some studies suggest that piperidine compounds can reduce inflammation.
- Neuropharmacological Effects : Piperidine is known to interact with various neurotransmitter systems, including cholinergic and dopaminergic pathways.
Structural Comparisons and Implications
The unique cis configuration of cis-2,6-Dimethyl-piperidine influences its chemical reactivity and biological activity compared to other piperidine derivatives. Below is a comparative table highlighting its structural uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cis-4-Methylpiperidine | C₇H₁₅N | Methyl group at position 4 |
| Trans-2,6-Dimethylpiperidine | C₇H₁₅N | Different stereochemistry (trans vs cis) |
| 1-Amino-cis-2,6-dimethylpiperidine | C₇H₁₅N₂ | Contains an amino group |
| N-Methylpiperidine | C₈H₁₉N | Methylated nitrogen atom |
Potential Therapeutic Applications
The biological implications of this compound may warrant further investigation to elucidate its potential therapeutic effects. Compounds with similar structures have shown promise in the following areas:
- Cancer Treatment : Piperidine derivatives have been studied for their role in inhibiting tumor growth and metastasis through pathways involving muscarinic acetylcholine receptors .
- Neurological Disorders : The interaction of piperidine derivatives with neurotransmitter receptors suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia .
Case Studies and Research Findings
- Piperidine Derivatives in Pain Management :
- Anti-inflammatory Activity :
- Neuropharmacological Studies :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cis-2,6-Dimethyl-piperidine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination or alkylation of piperidine derivatives. For example, asymmetric hydrogenation using phosphoramidite ligands (e.g., (R,S)-2,6-dimethyl-piperidine-derived ligands) can achieve enantioselectivity up to 64% ee under dichloromethane conditions . Optimization includes adjusting catalyst loading (e.g., 10 mol% hydrochloride salt), temperature control (room temperature to 50°C), and solvent selection (polar aprotic solvents preferred). Yield improvements are achieved via stepwise addition of reducing agents (e.g., NaBH4 or LiAlH4) and purification via recrystallization from ethanol/water mixtures.
Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and purity, with characteristic peaks for methyl groups at δ ~1.2–1.5 ppm. High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) resolves enantiomeric excess. Mass spectrometry (ESI-MS) validates molecular weight (MW: ~179.7 g/mol for free base; HCl salt adds ~36.46 g/mol). Validation follows ICH guidelines, including linearity (R² > 0.99), precision (%RSD < 2%), and LOD/LOQ determination using spiked samples .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Storage conditions: airtight containers at 2–8°C, away from oxidizing agents. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention for respiratory irritation .
Advanced Research Questions
Q. How does the hydrochloride form of cis-2,6-Dimethyl-piperidine influence enantioselectivity in asymmetric catalysis?
- Methodological Answer : The hydrochloride salt acts as a chiral auxiliary in hydrogenation reactions. For instance, in dichloromethane, (R,S)-2,6-dimethyl-piperidine hydrochloride increases enantioselectivity by 19% compared to its free base due to enhanced ion-pair interactions with substrates. Kinetic studies (e.g., variable-temperature NMR) reveal slower reaction rates but improved stereochemical control, suggesting a balance between activation energy and transition-state stabilization .
Q. What strategies are employed to resolve contradictions between experimental data and computational predictions for stereochemical outcomes?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments. For example, if DFT calculations predict a trans-product but experiments yield cis-configuration, validate via X-ray crystallography and reevaluate solvent effects (e.g., dielectric constant adjustments). Cross-reference with literature using frameworks like PICO (Population: reaction system; Intervention: solvent/catalyst; Comparison: computational models; Outcome: stereochemistry) .
Q. How can impurity profiles of this compound be systematically analyzed to meet pharmacopeial standards?
- Methodological Answer : Use gradient HPLC with UV detection (λ = 210 nm) to separate impurities (e.g., unreacted piperidine or dimethylated byproducts). Compare retention times against reference standards (e.g., EP Impurity L or M hydrochlorides). Quantify limits of detection (LOD) ≤ 0.1% via calibration curves. For chiral impurities, employ circular dichroism (CD) spectroscopy or chiral stationary phases .
Q. What mechanistic insights explain the role of this compound in accelerating or inhibiting specific organic transformations?
- Methodological Answer : In hydrogenation reactions, the hydrochloride salt facilitates proton transfer via acid-base interactions, lowering the activation barrier for imine reduction. Mechanistic probes include isotopic labeling (e.g., D₂O for H/D exchange studies) and in-situ IR spectroscopy to monitor intermediate formation. Competitive inhibition studies with analogous amines (e.g., morpholine derivatives) further elucidate steric and electronic effects .
Q. How do steric effects from the 2,6-dimethyl groups impact the compound’s reactivity in ring-opening or cyclization reactions?
- Methodological Answer : Steric hindrance from axial methyl groups reduces nucleophilicity at the piperidine nitrogen, favoring ring-opening reactions under acidic conditions (e.g., HCl/EtOH). For cyclization, bulky substituents direct regioselectivity; kinetic studies (e.g., time-resolved NMR) show slower kinetics compared to unsubstituted piperidine. Computational modeling (MD simulations) quantifies steric maps to predict reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
